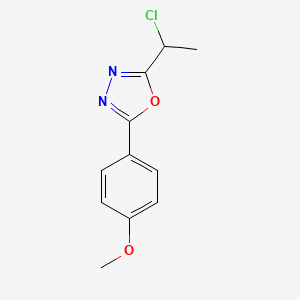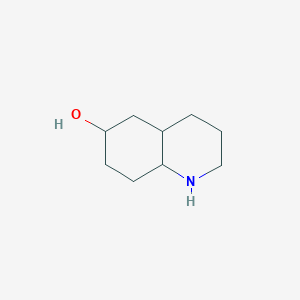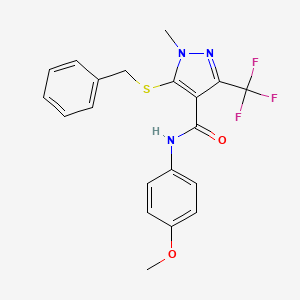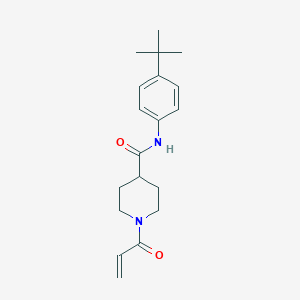
3-Methyl-5-phenyladamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-phenyladamantane-1-carboxylic acid, also known as MPAC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. MPAC is a derivative of adamantane, a bicyclic hydrocarbon that is widely used as a building block for the synthesis of various drugs and pharmaceuticals.
Applications De Recherche Scientifique
Structural and Spectral Studies
Research has been conducted on the structural and spectral properties of compounds similar to 3-Methyl-5-phenyladamantane-1-carboxylic acid. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized experimental and theoretical methods, including NMR and FT-IR spectroscopy, to investigate its characteristics (Viveka et al., 2016).
Chemical Synthesis Techniques
The synthesis of similar compounds often involves intricate chemical techniques. For instance, the exhaustive C-methylation of carboxylic acids to produce t-butyl compounds has been studied, illustrating the versatility of these acids in synthetic chemistry (Meisters & Mole, 1974).
Catalytic Applications
Palladium-catalyzed reactions involving carboxylic acids, including methylation and arylation of C-H bonds, demonstrate the potential of these compounds in catalysis and organic synthesis (Giri et al., 2007).
Polymer Functionalization
Carboxylic acid derivatives play a significant role in polymer science. For example, the functionalization of soluble polystyrenes with tri-n-butyltin carboxylates represents a novel approach in polymer chemistry (Dalil et al., 2000).
Binding Properties in Biochemistry
The binding properties of similar compounds to monoamine transporters have been investigated, offering insights into their biochemical and pharmacological potential (Carroll et al., 2005).
Chirality and Optical Applications
Carboxylic acids are pivotal in studies related to chirality and optical properties. Research on polyacetylenes bearing amino groups and their application in chirality assignment of carboxylic acids is one such example (Yashima et al., 1997).
Propriétés
IUPAC Name |
3-methyl-5-phenyladamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-16-7-13-8-17(10-16,14-5-3-2-4-6-14)12-18(9-13,11-16)15(19)20/h2-6,13H,7-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOOKAIQHTUJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)

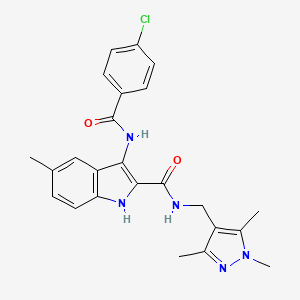

![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)
![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)
